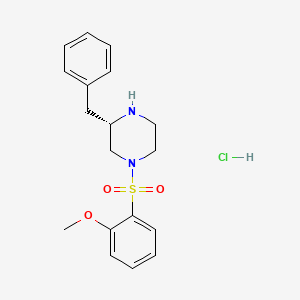![molecular formula C31H27ClN2S2 B13787715 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[2,1-D]thiazolium core, which is a fused ring system combining naphthalene and thiazole rings. The presence of ethyl groups and a penta-1,3-dienyl chain further enhances its chemical reactivity and versatility.
Preparation Methods
The synthesis of 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphtho[2,1-D]thiazole core, followed by the introduction of ethyl groups and the penta-1,3-dienyl chain. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Addition: Addition reactions can occur at the double bonds in the penta-1,3-dienyl chain, leading to the formation of new compounds with added functional groups.
Scientific Research Applications
3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride stands out due to its unique combination of structural features. Similar compounds include:
Naphtho[2,1-D]thiazolium derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Ethyl-substituted thiazoles: Compounds with ethyl groups attached to thiazole rings, which may exhibit similar reactivity but different overall properties.
Penta-1,3-dienyl derivatives: Compounds with the penta-1,3-dienyl chain, which can undergo similar addition reactions but may differ in other aspects.
Properties
Molecular Formula |
C31H27ClN2S2 |
|---|---|
Molecular Weight |
527.1 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethylbenzo[g][1,3]benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]benzo[g][1,3]benzothiazole;chloride |
InChI |
InChI=1S/C31H27N2S2.ClH/c1-3-32-26-20-18-22-12-8-10-14-24(22)30(26)34-28(32)16-6-5-7-17-29-33(4-2)27-21-19-23-13-9-11-15-25(23)31(27)35-29;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LKPSLAUZQVOSCU-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=C(C3=CC=CC=C3C=C2)S/C1=C/C=C/C=C/C4=[N+](C5=C(S4)C6=CC=CC=C6C=C5)CC.[Cl-] |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=CC=CC=CC4=[N+](C5=C(S4)C6=CC=CC=C6C=C5)CC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


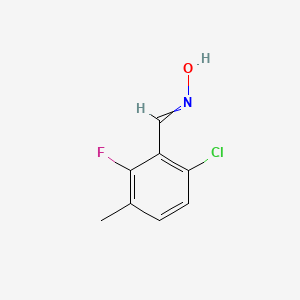

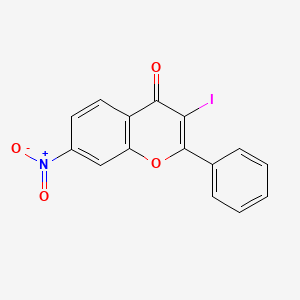
![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)
![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)
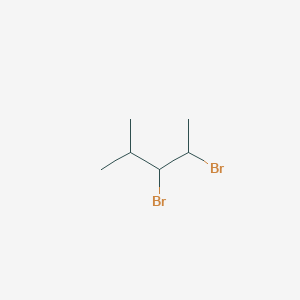


![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
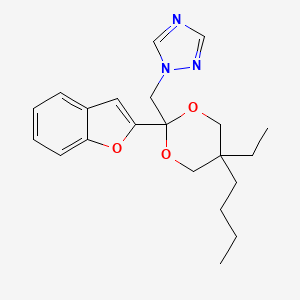
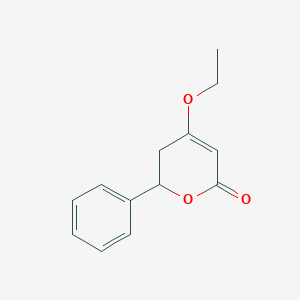
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)
![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)
